N-(3,5-dibromopyridin-2-yl)acetamide

Description

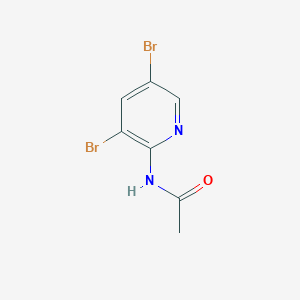

N-(3,5-Dibromopyridin-2-yl)acetamide is a brominated pyridine-based acetamide derivative. The compound consists of a pyridine ring substituted with bromine atoms at the 3- and 5-positions, linked to an acetamide group at position 2.

Properties

Molecular Formula |

C7H6Br2N2O |

|---|---|

Molecular Weight |

293.94 g/mol |

IUPAC Name |

N-(3,5-dibromopyridin-2-yl)acetamide |

InChI |

InChI=1S/C7H6Br2N2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) |

InChI Key |

BDVHVMSBIURWMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3,5-dibromopyridin-2-yl)acetamide typically involves the bromination of pyridine derivatives followed by acylation. The reaction conditions often include the use of bromine or bromine-containing reagents and acetic anhydride or acetyl chloride as acylating agents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

N-(3,5-dibromopyridin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,5-Dibromopyridin-2-yl)acetamide is a complex organic compound that features a dibromopyridine moiety. Its structural diversity suggests potential applications in medicinal chemistry and various biological activities.

Synthesis

The synthesis of N-(3,5-Dibromopyridin-2-yl)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide involves multiple steps.

Potential Applications

This compound's dual heterocyclic framework, combining brominated pyridine and triazinoindole structures, enhances its potential biological activity compared to simpler analogs. While specific applications of this compound are not detailed in the provided search results, its structural features suggest several possibilities based on similar compounds:

- Antimicrobial Research: Synthetic mimics of antimicrobial peptides, such as triaryl scaffolds, have been developed . These compounds mimic the properties of cationic antimicrobial peptides and show activity against Gram-positive bacteria like S. aureus . Related compounds with pyridine rings have shown antimicrobial activity, though sometimes less than benzene analogs .

- Medicinal Chemistry: The presence of bromine, nitrogen, sulfur, and oxygen atoms in N-(3,5-Dibromopyridin-2-yl)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide contributes to its structural diversity, which is significant for potential biological activities and applications in medicinal chemistry.

- Reagent in Synthesis: N-(3,5-dibromopyridin-2-yl)-3-methylbenzamide, a compound similar in structure, can be created using base-promoted direct amidation of esters . It is a white solid with a melting point of 148-149°C . It's synthesized using specific methods and chromatographic techniques .

Mechanism of Action

The mechanism of action of N-(3,5-dibromopyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and reported activities of related acetamide derivatives:

Key Observations:

- Halogen Effects : Bromine (in this compound) increases steric bulk and electron-withdrawing effects compared to chlorine (compound 50) or fluorine (compound 10A). This may enhance binding affinity to hydrophobic pockets in biological targets but reduce solubility .

- Heterocyclic Core: Pyridine (as in the target compound) vs. pyridazinone () or benzothiazole () alters electronic properties. Pyridazinone derivatives exhibit FPR2 agonism, suggesting nitrogen positioning critically influences receptor specificity .

- Pharmacological Activity : Acetamide derivatives with sulfonylpiperazine-benzothiazole groups (e.g., compound 50) show antifungal activity, while simpler brominated analogs (e.g., ) target neutrophil receptors. The absence of such functional groups in the target compound may limit direct antifungal effects but could favor other interactions .

Physicochemical Properties (Theoretical Comparison)

| Property | This compound | N-(6-Chloropyridin-2-yl)acetamide (50) | N-(4-Bromophenyl)-pyridazinone acetamide |

|---|---|---|---|

| Molecular Weight | ~310 g/mol | ~380 g/mol | ~430 g/mol |

| Lipophilicity (logP) | High (Br substituents) | Moderate (Cl + polar groups) | Moderate (pyridazinone core) |

| Solubility | Low (hydrophobic Br) | Low-moderate | Moderate (polar pyridazinone) |

Pharmacological Potential

- Receptor Targeting: The bromophenyl-pyridazinone analogs () demonstrate FPR2 agonism, suggesting bromine positioning near nitrogen heterocycles enhances receptor binding.

Biological Activity

N-(3,5-dibromopyridin-2-yl)acetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula . The synthesis typically involves bromination of pyridine derivatives followed by acylation with acetic anhydride or acetyl chloride. The reaction conditions often utilize bromine or bromine-containing reagents.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Here are some key findings:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens. For instance, it exhibited an inhibition value of 91.95% against Escherichia coli, indicating strong antibacterial activity .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. It interacts with specific molecular targets within cancer cells, potentially inducing apoptosis or inhibiting cell proliferation .

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, leading to various biochemical effects. The presence of bromine atoms enhances its reactivity, allowing it to engage with multiple biological targets.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity (%) | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | 91.95 | Moderate | Strong activity against E. coli |

| N-(3-bromopyridin-2-yl)acetamide | Varies | Low | Only one bromine atom |

| N-(3,5-dichloropyridin-2-yl)acetamide | Moderate | Low | Chlorine substitution alters activity |

Case Studies and Research Findings

- Antimycobacterial Activity : A study reported the synthesis and evaluation of various derivatives of this compound for their antimycobacterial activity. The results indicated that certain modifications could enhance efficacy against Mycobacterium tuberculosis .

- In Silico Modeling : Computational studies have predicted the toxicity and metabolic pathways of this compound. These models suggest potential pathways for biotransformation and interactions with cytochrome P450 enzymes .

- Biofilm Inhibition : Research has highlighted the compound's ability to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.